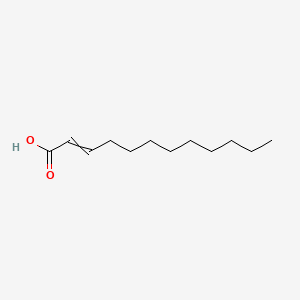

2-Dodecenoic acid

Description

Significance of Alpha, Beta-Unsaturated Fatty Acids in Biological Systems

Alpha, beta-unsaturated fatty acids are a class of fatty acids characterized by a double bond between the second (alpha) and third (beta) carbon atoms relative to the carboxyl group. This specific positioning of the double bond imparts unique chemical reactivity, particularly at the electrophilic beta-carbon, which can undergo Michael addition reactions with nucleophiles.

Fatty acids in general play crucial roles in biological systems, serving as primary components of cell membranes, energy storage molecules (as triglycerides), and precursors for signaling molecules like prostaglandins (B1171923) and steroids. igntu.ac.inslideshare.netwikipedia.orgquora.com Unsaturated fatty acids, with their double bonds, influence membrane fluidity, a critical factor for cellular function and adaptation to environmental changes, such as temperature fluctuations. wikipedia.orgmdpi.com The presence and configuration (cis or trans) of double bonds affect the packing of fatty acid chains in membranes, thereby impacting membrane properties. wikipedia.org

Alpha, beta-unsaturated fatty acids, specifically, can act as signaling molecules or participate in metabolic pathways. Their reactive nature allows them to interact with proteins and other biomolecules, potentially modulating cellular processes.

Overview of 2-Dodecenoic Acid Isomers and Related Compounds

This compound can exist as geometric isomers: cis (Z) and trans (E), depending on the configuration of the substituents around the C-2 double bond. The cis isomer, (2Z)-dodec-2-enoic acid, is also known by the acronym BDSF (Burkholderia diffusible signal factor) due to its identification and role in Burkholderia species. sigmaaldrich.comnih.govresearchgate.netasm.orgpnas.orgebi.ac.uk The trans isomer is (2E)-dodec-2-enoic acid.

Research has explored the properties and biological activities of both isomers. The cis isomer (BDSF) has been extensively studied for its role in bacterial quorum sensing and its effects on biofilm formation and virulence in various bacterial species, including Burkholderia cenocepacia and Pseudomonas aeruginosa. nih.govresearchgate.netasm.orgpnas.orgnih.gov

Related compounds include other alpha, beta-unsaturated fatty acids of different chain lengths, such as 2-decenoic acid (a C10 compound) wikipedia.orgmdpi.comfoodb.camdpi.com and cis-11-methyl-2-dodecenoic acid (a branched C12 compound) medchemexpress.comsigmaaldrich.comfrontiersin.org. These related molecules also function as DSF-family quorum sensing signals in various bacteria and exhibit similar biological activities, such as influencing biofilm dispersal and virulence. nih.govresearchgate.netmedchemexpress.comasm.orgwikipedia.orgfrontiersin.org The structural features of these fatty acids, including chain length and the position and configuration of double bonds, contribute to their specific biological activities and interactions with cellular receptors. nih.gov

Here is a table summarizing some key isomers and related compounds:

| Compound Name | Formula | PubChem CID | Key Characteristics |

| (2Z)-Dodec-2-enoic acid (BDSF) | C₁₂H₂₂O₂ | 329757488 | cis isomer of this compound, identified as BDSF in Burkholderia species. sigmaaldrich.comebi.ac.uk |

| (2E)-Dodec-2-enoic acid | C₁₂H₂₂O₂ | 4412-16-2 | trans isomer of this compound. thegoodscentscompany.com |

| 2-Decenoic acid (unspecified isomer) | C₁₀H₁₈O₂ | 5282724 | C10 alpha, beta-unsaturated fatty acid, a DSF-family signal. wikipedia.orgfoodb.ca |

| cis-2-Decenoic acid | C₁₀H₁₈O₂ | 15790-91-7 | cis isomer of 2-decenoic acid, produced by Pseudomonas aeruginosa. wikipedia.org |

| trans-2-Decenoic acid | C₁₀H₁₈O₂ | 334-49-6 | trans isomer of 2-decenoic acid, flavoring agent. wikipedia.orgnih.gov |

| cis-11-Methyl-2-dodecenoic acid | C₁₃H₂₄O₂ | 677354-23-3 | Branched C12 alpha, beta-unsaturated fatty acid, a DSF-family signal. medchemexpress.comsigmaaldrich.com |

Historical Context of Research on this compound

The study of this compound is intertwined with the broader research into bacterial quorum sensing and diffusible signal factors (DSFs). The concept of bacteria communicating through chemical signals gained traction with the identification of N-acyl homoserine lactones (AHLs) as quorum sensing molecules in Gram-negative bacteria. Later, a distinct family of signals, the DSF-family, was identified, initially in the plant pathogen Xanthomonas campestris. nih.govresearchgate.netasm.orgpnas.org The DSF signal in X. campestris was characterized as cis-11-methyl-2-decenoic acid. frontiersin.org

Subsequent research led to the identification of related DSF-type signals in other bacterial species. Cis-2-dodecenoic acid (BDSF) was identified in Burkholderia cenocepacia and recognized as a conserved DSF-type signal with specific characteristics in its perception and transduction pathways. nih.govresearchgate.netasm.org This discovery opened new avenues of research into the specific roles of this compound in the biology of Burkholderia species and its potential involvement in interspecies communication. nih.gov

Early research focused on isolating and characterizing these signals and understanding their influence on bacterial behaviors like biofilm formation, motility, and the expression of virulence factors. nih.govresearchgate.netasm.orgpnas.orgnih.gov The identification of BDSF as cis-2-dodecenoic acid provided a specific molecular target for investigating the mechanisms of DSF-mediated quorum sensing in Burkholderia and other bacteria. Studies have since delved into the biosynthesis of BDSF, its signaling pathways involving receptors like RpfR, and its complex interactions with other regulatory systems, such as those involving cyclic di-GMP. researchgate.netpnas.orgpnas.orgresearchgate.net This historical progression from the initial discovery of DSF in Xanthomonas to the characterization of BDSF in Burkholderia highlights the increasing understanding of the diversity and significance of alpha, beta-unsaturated fatty acids as signaling molecules in the microbial world.

Structure

3D Structure

Properties

IUPAC Name |

dodec-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWGRNGPMLVJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871073 | |

| Record name | 2-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4412-16-2 | |

| Record name | 2-Dodecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Distribution in Biological Contexts

Burkholderia cenocepacia and Burkholderia Diffusible Signal Factor (BDSF)

Burkholderia cenocepacia, a human pathogen, produces cis-2-dodecenoic acid, which is also known as Burkholderia diffusible signal factor (BDSF). pnas.orgbiosynth.comchemodex.comasm.orgresearchgate.net BDSF acts as a diffusible fatty acid signal molecule involved in both intraspecies and interkingdom communication. chemodex.comasm.org Research has shown that BDSF influences virulence factors in B. cenocepacia and can modulate the behavior of other microorganisms. asm.orgnih.gov

BDSF is synthesized by the protein BCAM0581, which is related to the DSF synthase RpfF found in Xanthomonas campestris. asm.org BCAM0581 is a bifunctional enzyme that catalyzes the dehydration of 3-hydroxydodecanoyl-acyl carrier protein (ACP) to form cis-2-dodecenoyl-ACP and subsequently cleaves the thioester bond to release free cis-2-dodecenoic acid. researchgate.netebi.ac.ukebi.ac.uk

The BDSF quorum sensing system in B. cenocepacia involves the receptor protein RpfR, which contains PAS-GGDEF-EAL domains. pnas.org RpfR senses BDSF and influences intracellular levels of cyclic diguanosine monophosphate (c-di-GMP), a second messenger that regulates various cellular functions. pnas.orgpnas.org Binding of BDSF to RpfR stimulates its c-di-GMP phosphodiesterase activity, leading to a decrease in intracellular c-di-GMP levels, which in turn affects gene expression and phenotypes like motility, biofilm formation, and virulence. pnas.orgpnas.org

Xanthomonas campestris and Related Diffusible Signal Factors

Xanthomonas campestris pv. campestris, a plant pathogen, is another key producer of DSF-family signals. tandfonline.complos.orgasm.org The paradigm DSF signal identified in X. campestris is cis-11-methyl-2-dodecenoic acid. tandfonline.complos.orgsigmaaldrich.com While structurally related, X. campestris also produces cis-2-dodecenoic acid (BDSF), as well as other DSFF QSMs like cis-10-methyl-2-dodecenoic acid (IDSF), cis-2-undecenoic acid, and cis-9-methyl-2-decenoic acid. tandfonline.comasm.org

DSF biosynthesis in X. campestris is dependent on the presence of RpfF, an enoyl-coenzyme A (CoA) hydratase. asm.org The RpfF protein is involved in the synthesis of DSF in various bacteria. plos.org The DSF family of signals, including those from Xanthomonas and Burkholderia, are cis-2-unsaturated fatty acids. plos.org

Other Microbial Sources and Analogues

Beyond Burkholderia and Xanthomonas, structurally related DSFF quorum sensing molecules are produced by other bacterial genera, including Pseudomonas aeruginosa, Salmonella enterica, and Vibrio cholerae. tandfonline.com Pseudomonas aeruginosa, for instance, produces cis-2-decenoic acid, a related unsaturated fatty acid messenger capable of inducing the dispersion of pre-established biofilms formed by various bacteria and yeast. mdpi.complos.orgmdpi.com Streptococcus mutans, a Gram-positive oral pathogen, produces trans-2-decenoic acid (Streptococcus DSF; SDSF), which possesses an identical carbon backbone to 2-decenoic acid. tandfonline.com

Research indicates that DSF family signals can be involved in interspecies communication, influencing the behavior of bacteria other than their producers. tandfonline.comchemodex.comasm.orgnih.gov For example, BDSF from B. cenocepacia can restore biofilm dispersal and virulence factor production in Xanthomonas campestris DSF-deficient mutants and inhibit germ tube formation in Candida albicans. asm.orgnih.gov

Biosynthesis and Metabolic Pathways of 2 Dodecenoic Acid

Enzymatic Pathways in Microorganisms

The production of 2-dodecenoic acid in microorganisms has been primarily studied in the context of diffusible signal factor (DSF) family quorum sensing signals. In Burkholderia cenocepacia, the major DSF signal has been identified as cis-2-dodecenoic acid, also known as BDSF. pnas.orgthegoodscentscompany.compnas.org

RpfF (BCAM0581) as a Bifunctional Crotonase with Dehydratase and Thioesterase Activities

The enzyme responsible for BDSF production in B. cenocepacia is RpfF, encoded by the gene BCAM0581. pnas.orgpnas.orgresearchgate.netnih.gov RpfFBc (BCAM0581) is characterized as a bifunctional enzyme belonging to the crotonase superfamily. researchgate.netnih.govplos.orgnih.govresearchgate.net It possesses both dehydratase and thioesterase activities. researchgate.netnih.govplos.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.org This bifunctional nature is notable, as RpfF is reported to be the first member of the crotonase superfamily identified with both desaturase (dehydratase) and thioesterase activities. researchgate.netnih.govplos.orgresearchgate.net The protein shares significant sequence identity with RpfF from Xanthomonas campestris. pnas.orgresearchgate.net

Direct Conversion of Acyl Carrier Protein Thioester of 3-Hydroxydodecanoic Acid

The biosynthesis of cis-2-dodecenoic acid by RpfFBc involves the direct conversion of an intermediate from the fatty acid synthetic pathway. nih.govplos.orgnih.govresearchgate.netplos.orgplos.org The substrate for RpfFBc is the acyl carrier protein (ACP) thioester of 3-hydroxydodecanoic acid. researchgate.netnih.govplos.orgnih.govresearchgate.netplos.orgplos.org

The enzymatic mechanism catalyzed by BCAM0581 involves two steps. First, RpfFBc functions as a dehydratase to convert 3-hydroxydodecanoyl-ACP to cis-2-dodecenoyl-ACP. researchgate.netnih.govplos.orgresearchgate.net Subsequently, it acts as a thioesterase, cleaving the thioester bond of cis-2-dodecenoyl-ACP to release the free cis-2-dodecenoic acid and holo-ACP. researchgate.netnih.govplos.orgnih.govresearchgate.net This direct conversion from a 3-hydroxylated fatty acyl-ACP intermediate highlights a specific pathway for the synthesis of this unsaturated fatty acid signal molecule. plos.org

Metabolic Engineering for Enhanced Production

Metabolic engineering approaches have been explored to enhance the production of specific fatty acids, including unsaturated medium-chain fatty acids like trans-2-decenoic acid, in heterologous hosts such as Escherichia coli. While research directly on metabolically engineering E. coli for this compound production is less extensively documented in the provided sources compared to trans-2-decenoic acid, the strategies employed for the latter are highly relevant due to the similar metabolic pathways involved.

Strategies for Manipulating Fatty Acid Metabolism in Escherichia coli

Strategies for manipulating fatty acid metabolism in E. coli to produce targeted fatty acids often involve modifying the β-oxidation pathway, which is typically responsible for fatty acid degradation. mdpi.compreprints.orgresearchgate.netresearchgate.net By altering this pathway, intermediates can be channeled towards the synthesis and accumulation of desired products. mdpi.compreprints.orgresearchgate.net

Overexpression and Deletion of Key Genes (e.g., fadD, fadE, ydiI, fadR, fadB, fadJ)

A common approach in engineering E. coli for unsaturated fatty acid production involves the overexpression and deletion of key genes within the fatty acid metabolic pathways. Genes such as fadD, fadE, and ydiI are often overexpressed to facilitate the conversion of a saturated fatty acid substrate into an α,β-unsaturated fatty acid. mdpi.compreprints.orgresearchgate.netresearchgate.net

fadD encodes acyl-CoA synthetase, which activates free fatty acids by converting them to fatty acyl-CoA thioesters. mdpi.compreprints.orgresearchgate.net fadE encodes acyl-CoA dehydrogenase, catalyzing the oxidation of acyl-CoA to trans-2-enoyl CoA. mdpi.compreprints.org ydiI encodes an acyl-CoA thioesterase that can cleave the CoA thioester bond of the resulting unsaturated intermediate, releasing the free fatty acid product. mdpi.compreprints.orgresearchgate.net

Conversely, genes involved in the further degradation of unsaturated fatty acids, such as fadR, fadB, and fadJ, are often deleted. mdpi.compreprints.orgresearchgate.netresearchgate.net FadR is a regulatory protein that represses the expression of genes involved in fatty acid degradation. gdut.edu.cn Deletion of fadR can lead to increased expression of β-oxidation enzymes. gdut.edu.cn FadB and FadJ are enoyl-CoA hydratases/3-hydroxyacyl-CoA dehydrogenases that function in the β-oxidation cycle. mdpi.compreprints.orgresearchgate.netgdut.edu.cn Deleting these genes helps prevent the breakdown of the desired unsaturated fatty acid product. mdpi.compreprints.orgresearchgate.netresearchgate.net

Studies on trans-2-decenoic acid production in engineered E. coli have successfully utilized this strategy, demonstrating that the overexpression of fadD, fadE, and ydiI along with the deletion of fadB, fadJ, and fadR can lead to the biocatalytic synthesis of trans-2-decenoic acid from decanoic acid. mdpi.compreprints.orgresearchgate.netresearchgate.net

Optimization of Biocatalytic Fermentation Conditions for trans-2-Decenoic Acid

Optimization of fermentation conditions is crucial for enhancing the yield of fatty acids produced through biocatalysis in engineered microbial strains. Research focused on the biocatalytic synthesis of trans-2-decenoic acid from decanoic acid in engineered E. coli has investigated various parameters. mdpi.compreprints.orgresearchgate.netacs.orgresearchgate.net

Factors such as substrate concentration, inducer concentration, and the presence of metal ions have been shown to significantly affect the production of trans-2-decenoic acid. mdpi.compreprints.orgresearchgate.netacs.orgresearchgate.net For instance, studies have explored the optimal concentrations of the substrate (decanoic acid), the inducer used for gene expression, and metal ions like MnCl2 to maximize the yield of trans-2-decenoic acid. preprints.orgresearchgate.net

Data from optimization studies on trans-2-decenoic acid fermentation highlight the impact of these parameters. For example, one study reported an optimized process resulting in a notable increase in trans-2-decenoic acid yield compared to unoptimized conditions. preprints.orgresearchgate.net

Table 1: Optimized Fermentation Conditions and trans-2-Decenoic Acid Yield

| Parameter | Optimized Condition | Yield (g/L) | Reference |

| Substrate flow addition | 0.14 g/L | 1.982 ± 0.110 | preprints.orgresearchgate.net |

| Inducer concentration | 5.63 g/L | 1.982 ± 0.110 | preprints.orgresearchgate.net |

| MnCl2 concentration | 0.11 mM | 1.982 ± 0.110 | preprints.orgresearchgate.net |

| Before optimization (LB medium) | - | 0.940 ± 0.104 | preprints.orgresearchgate.net |

These findings demonstrate that careful optimization of fermentation parameters in engineered E. coli can significantly improve the efficiency of biocatalytic conversion of saturated fatty acids to unsaturated fatty acids like trans-2-decenoic acid. preprints.orgresearchgate.net

Conventional Synthetic Routes for this compound and Analogues

The synthesis of α,β-unsaturated carboxylic acids like this compound can be accomplished through several conventional methods, often involving the introduction of the double bond adjacent to the carboxyl group.

Dehydrohalogenation Reactions

Dehydrohalogenation is a common method for introducing a carbon-carbon double bond into a molecule by removing a hydrogen atom and a halogen atom from adjacent carbon atoms. For the synthesis of 2-alkenoic acids, this typically involves the dehydrohalogenation of α-haloalkanoic acids or their derivatives. One reported procedure for the synthesis of trans-2-dodecenoic acid involves the bromination of dodecanoic acid, followed by dehydrobromination. orgsyn.org Specifically, dodecanoic acid is treated with phosphorus trichloride (B1173362) and bromine to yield a bromo acid intermediate. orgsyn.org This crude bromo acid is then subjected to dehydrobromination using potassium tert-butoxide in dry tert-butyl alcohol, leading to the formation of this compound. orgsyn.org Another approach involved the dehydrobromination of methyl 2-methyldodecanoate with quinoline, followed by saponification, to prepare 2-methyl-2-dodecenoic acid. orgsyn.org

Reactions Involving Carbonyl Compounds (e.g., Doebner Condensation, Reformatsky Reaction)

Reactions involving carbonyl compounds are versatile tools for constructing carbon chains and introducing unsaturation. The Doebner condensation, a variation of the Knoevenagel condensation, is a method for synthesizing α,β-unsaturated acids through the condensation of aldehydes or ketones with compounds containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. While not specifically detailing this compound synthesis, the Doebner-Knoevenagel reaction has been employed in the stereoselective synthesis of 9-oxo-2(E)-decenoic acid from aldehydes and malonic acid. researchgate.net

The Reformatsky reaction is another valuable method for forming carbon-carbon bonds and can be applied to the synthesis of unsaturated esters and acids. epdf.pub This reaction involves the condensation of an α-haloester with a carbonyl compound in the presence of zinc, typically yielding a β-hydroxyester, which can then be dehydrated to the corresponding α,β-unsaturated ester or acid. epdf.pubsciencemadness.org The Reformatsky reaction provides a route to lengthen the carbon chain by two atoms and can be used to synthesize branched-chain esters and acids. epdf.pub

Stereoselective Synthesis of Isomers (e.g., cis-9-oxo-2-decenoic acid)

Stereoselective synthesis aims to produce a specific stereoisomer of a compound. For α,β-unsaturated acids, this involves controlling the configuration of the double bond (cis or trans). While information directly on the stereoselective synthesis of this compound isomers is limited in the provided context, the stereoselective synthesis of related α,β-unsaturated acids, such as cis-9-oxo-2-decenoic acid (9-ODA), has been reported. capes.gov.br 9-ODA, a component of honeybee secretions, has been synthesized stereoselectively using methods that control the geometry of the newly formed double bond. researchgate.net One method involves the Doebner-Knoevenagel reaction between an aldehyde and malonic acid. researchgate.net Another approach to stereoselective synthesis of 2-substituted alkyl 2-alkenoates involves palladium-catalyzed reactions of alkyl 2-alkynoates. capes.gov.br

Synthetic Modification and Functionalization

This compound and its analogues can be synthetically modified and functionalized to impart new properties, enabling their use in various applications, such as biomaterials and the synthesis of complex molecular architectures.

Acylation Reactions for Biomaterial Development (e.g., Chitosan (B1678972) Modification)

Acylation reactions involve the introduction of an acyl group into a molecule. This modification can alter the properties of biomaterials, such as chitosan, influencing their hydrophobicity and interaction with biological systems. Acylation of chitosan with fatty acids, including analogues of this compound like 2-decenoic acid, has been explored for developing functional antimicrobial materials for applications like wound dressings and tissue engineering. mdpi.comscispace.comresearchgate.netnih.gov Acylation of electrospun chitosan membranes with acyl chlorides, synthesized from fatty acids such as 2-decenoic acid, has been shown to stabilize the nanofibers in aqueous solutions and increase their hydrophobicity. mdpi.comscispace.comresearchgate.netnih.gov This modification can also enable the loading and release of hydrophobic therapeutics. mdpi.com

Incorporation into Complex Molecular Architectures (e.g., as ligands for nanocrystalline materials)

Fatty acids, including unsaturated ones, can be used as ligands in the synthesis of nanocrystalline materials. The incorporation of organic carboxylic acid ligands can significantly influence the size, morphology, and properties of synthesized nanocrystals. mdpi.comacs.org For instance, trans-2-decenoic acid has been used as a ligand in the synthesis of anisotropic nanocrystalline materials, and its presence was found to increase the growth rate and lead to the production of elongated nanocrystals. mdpi.com Dodecanoic acid has also been used as a ligand in the synthesis of zirconia and hafnia nanocrystals. acs.org Ligands play a crucial role in stabilizing nanocrystals and controlling their growth and surface properties. google.comacs.orgresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5365462 |

| cis-2-Decenoic acid | 5365450 |

| 9-oxo-2-decenoic acid | 5283319 |

| Dodecanoic acid | 890 |

| 2-methyldodecanoic acid | 568569 |

| 2-methyl-2-dodecenoic acid | 5365472 |

| Chitosan | 71853 |

| Malonic acid | 846 |

| Potassium tert-butoxide | 10966 |

| Quinoline | 7047 |

| Phosphorus trichloride | 24819 |

| Bromine | 24875 |

| Zinc | 23993 |

| trans-2-decenoic acid | 643833 |

| Zirconia | 6091395 |

| Hafnia | 14770 |

Note: PubChem CIDs were obtained through separate searches for each compound name mentioned in the article.## Chemical Synthesis and Derivatization Approaches of this compound

This compound, an unsaturated fatty acid with a characteristic double bond at the α,β position, is a compound of interest in various chemical and material science applications. chembk.commdpi.com Its unique structure allows for diverse synthetic routes and subsequent modifications, leading to a range of derivatives with tailored properties. This article focuses exclusively on the chemical synthesis and derivatization strategies employed for this compound and its related analogues.

Conventional Synthetic Routes for 2 Dodecenoic Acid and Analogues

Synthetic Modification and Functionalization

This compound and its analogues can undergo various synthetic modifications and functionalizations to impart specific chemical and physical properties. These modifications are crucial for their application in diverse fields, including the development of advanced biomaterials and the creation of complex molecular architectures.

Acylation Reactions for Biomaterial Development (e.g., Chitosan (B1678972) Modification)

Acylation reactions involve the covalent attachment of an acyl group to a molecule. This type of modification is particularly relevant in the field of biomaterials, where it can significantly influence properties such as hydrophobicity, biocompatibility, and interaction with biological environments. The acylation of chitosan, a naturally occurring biopolymer, with fatty acids, including analogues of this compound such as 2-decenoic acid, has been investigated for the development of functional antimicrobial materials suitable for applications like wound dressings and tissue engineering. mdpi.comscispace.comresearchgate.netnih.gov Studies have shown that the acylation of electrospun chitosan membranes with acyl chlorides, derived from fatty acids like 2-decenoic acid, enhances the stability of the nanofibers in aqueous solutions and increases their hydrophobicity. mdpi.comscispace.comresearchgate.netnih.gov This functionalization can also facilitate the incorporation and controlled release of hydrophobic therapeutic agents. mdpi.com

Incorporation into Complex Molecular Architectures (e.g., as ligands for nanocrystalline materials)

Fatty acids, including those with unsaturated chains, are widely used as ligands in the synthesis and stabilization of nanocrystalline materials. The incorporation of organic carboxylic acid ligands plays a critical role in controlling the size, shape, and surface properties of synthesized nanocrystals. mdpi.comacs.org For example, trans-2-decenoic acid has been employed as a ligand in the synthesis of anisotropic nanocrystalline materials, where it was observed to enhance the growth rate and promote the formation of elongated nanocrystals. mdpi.com Dodecanoic acid, a saturated analogue, has also been used as a ligand in the synthesis of zirconia and hafnia nanocrystals. acs.org Ligands are essential for stabilizing the high surface area of nanocrystals, preventing aggregation, and influencing their interactions with the surrounding environment. google.comacs.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating 2-dodecenoic acid from complex mixtures and determining its concentration.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fatty acids, including unsaturated fatty acids like this compound. While specific detailed applications for the direct analysis of this compound by HPLC were not extensively detailed in the provided snippets, HPLC methods have been developed and applied for the quantitative analysis of related unsaturated fatty acids, such as trans-10-hydroxy-2-decenoic acid (10-HDA), a derivative of 2-decenoic acid, in complex matrices like royal jelly. apiservices.bizresearchgate.net

A typical reversed-phase HPLC method for the quantitative analysis of 10-HDA involves using a C18 stationary phase and a mobile phase composed of methanol (B129727) and an aqueous solution of phosphoric acid. apiservices.biz Detection is commonly performed using a UV detector set at 215 nm. apiservices.biz This method has demonstrated good recovery rates and limits of detection and quantification for 10-HDA in royal jelly samples. apiservices.biz The principles of such reversed-phase HPLC methods are generally applicable to other medium-chain unsaturated fatty acids, suggesting their potential for the separation and quantification of this compound, although specific method parameters would require optimization for this particular compound. HPLC is also used to assess the purity of synthesized cis-2-dodecenoic acid, with purities of ≥95.0% being determined by this method. sigmaaldrich.comsigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) for Specific Analogues

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, particularly when using columns packed with smaller particles (typically < 2 µm). UPLC has been specifically developed and compared with HPLC for the determination of trans-10-hydroxy-2-decenoic acid (10-HDA) in royal jelly. researchgate.net

Studies have shown that UPLC provides advantages over HPLC for 10-HDA analysis, including faster analysis times, the generation of narrower peaks, and reduced solvent consumption, utilizing columns with 1.7 µm particles. researchgate.net UPLC, coupled with high-resolution mass spectrometry (UPLC-HRMS), has also been employed in lipidomics studies to analyze lipid profiles, including 10-HDA, in biological samples. mdpi.com While the direct application of UPLC specifically for this compound was not detailed, the benefits observed for 10-HDA suggest that UPLC could be a valuable technique for the rapid and sensitive analysis of this compound and its analogues, potentially using smaller particle size columns (e.g., 3 µm) for fast applications, as seen in methods for dodecanoic acid. sielc.comsielc.com

Interactive Table 1: Comparison of HPLC and UPLC for 10-HDA Analysis in Royal Jelly researchgate.net

| Parameter | HPLC Method | UPLC Method |

| Column Type | Nova-pak® C18 | Acquity BEH C18 |

| Particle Size | - | 1.7 µm |

| Analysis Speed | Slower | Faster |

| Peak Shape | Wider | Narrower |

| Solvent Consumption | Higher | Lower |

| LOD (Royal Jelly Cream) | 0.5 mg/kg | 0.3 mg/kg |

| LOQ (Royal Jelly Cream) | 1.5 mg/kg | 1.0 mg/kg |

| LOD (Lyophilized Powder) | 0.5 mg/kg | 0.3 mg/kg |

| LOQ (Lyophilized Powder) | 1.5 mg/kg | 1.0 mg/kg |

Mass Spectrometry for Structural Elucidation and Detection

Mass Spectrometry (MS) is a powerful tool for the identification, structural elucidation, and detection of this compound. Electron ionization (EI) mass spectral data for this compound are available, providing characteristic fragmentation patterns that aid in its identification. nist.govnist.govnist.gov PubChem also lists mass spectrometry as available spectral information for this compound. nih.gov

Furthermore, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has been successfully applied to the study of free fatty acids in complex samples like royal jelly, enabling the detection and analysis of various fatty acids, including this compound. nih.gov The use of MS-compatible mobile phases, such as those employing formic acid instead of phosphoric acid in LC methods, is crucial for coupling chromatographic separation with MS detection. sielc.comsielc.com Predicted GC-MS spectra for trans-2-dodecenoic acid are also available, which can be used for comparison with experimental data. hmdb.ca

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques provide valuable insights into the molecular structure and functional groups of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to obtain vibrational spectra of molecules, revealing characteristic absorption bands corresponding to specific functional groups and molecular vibrations. Gas phase FTIR spectra for this compound are available, providing a fingerprint for its identification. nist.gov Predicted IR spectra for trans-2-dodecenoic acid are also accessible. hmdb.ca

Studies on related compounds, such as 2-decenoic acid and dodecanoic acid, provide insights into the expected IR absorption regions for this compound. For instance, FTIR spectra of dodecanoic acid show characteristic absorption bands around 2918 cm⁻¹ and 2853 cm⁻¹ for C-H stretching vibrations, a band at 1702 cm⁻¹ for the C=O stretching of the carboxyl group, and a band at 940 cm⁻¹ for the O-H deformation of the carboxyl moiety. researchgate.net In studies involving 2-decenoic acid modified materials, FTIR results indicate the presence of the acyl group (C=O) around 1750 cm⁻¹ and acyl carbon chains around 2900 cm⁻¹. mdpi.comnsf.govnih.gov Experimental FTIR spectra for 2-decenoic acid are also available and have been compared with theoretically calculated spectra. researchgate.net These findings on related fatty acids help in the interpretation of the FTIR spectrum of this compound, allowing for the identification of key functional groups like the carboxylic acid and the carbon-carbon double bond.

Vibrational Analysis by First Principles (for 2-Decenoic acid and its derivatives)

First-principles calculations, particularly using Density Functional Theory (DFT), have been employed to perform vibrational analysis of 2-decenoic acid and its derivatives, such as 10-hydroxy-2-decenoic acid. researchgate.netresearchgate.nettandfonline.comsciencegate.app This computational approach allows for the determination of the equilibrium geometry of the molecules and the calculation of their harmonic frequencies. researchgate.netresearchgate.net

The objective of such studies is to gain a complete understanding of the vibrational dynamics of these molecules. researchgate.netresearchgate.net By calculating the vibrational modes and simulating the infrared spectra, researchers can compare theoretical predictions with experimental FTIR data, which helps in the detailed interpretation of the experimental spectra and validates the computational methods used to describe the vibrational modes. researchgate.netresearchgate.net This type of analysis provides detailed information about the energy distribution of each vibrational mode based on potential energy distribution, offering a deeper understanding beyond experimental observations alone. tmu.ac.in

Surface and Material Characterization Techniques (for modified materials)

The modification of materials with chemical compounds such as this compound or related fatty acids necessitates the application of advanced analytical and spectroscopic techniques to thoroughly characterize the resulting changes in surface properties and material behavior. Techniques such as Scanning Electron Microscopy (SEM), Contact Angle measurements, and Thermogravimetric Analysis (TGA) are crucial for evaluating morphological alterations, surface wettability, and thermal stability, respectively. These methods provide fundamental insights into the effectiveness of the modification process and the performance characteristics of the new materials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology and microstructure of materials before and after modification with fatty acids. SEM provides high-resolution images that reveal details about the surface texture, the arrangement of fibers or particles, and the presence and distribution of the modifying agent.

Studies involving the modification of materials with fatty acids, including analogs of this compound, demonstrate the utility of SEM in visualizing the impact of such treatments. For instance, in the characterization of electrospun chitosan (B1678972) membranes modified with 2-decenoic acid (a related fatty acid), SEM images showed that the fibers maintained their structure and were stabilized by the acylation process without significant swelling researchgate.net. No significant differences in fiber diameter were detected between the treated and as-spun membranes researchgate.net. Similarly, when dodecanoic acid was used to induce the synthesis of hydrophobic calcium carbonate particles, SEM characterized the morphology of the resulting particles, revealing rod-like and ellipse-like shapes in the presence of the organic substrate researchgate.net. SEM has also been employed to examine the surface morphology of aluminum surfaces modified with long-chain fatty acids, including dodecanoic acid, to achieve superhydrophobicity rsc.org. These analyses help confirm the successful coating or functionalization of the surface and reveal how the treatment affects the material's physical structure at the micro and nanoscale. SEM micrographs have also been used to demonstrate the condition of nanoencapsulated dodecanoic acid within a concrete matrix, confirming the absence of leakage and the integrity of the encapsulated material sbt-durabi.org.

Contact Angle Measurements

Contact angle measurements are a primary technique for quantifying the wettability of a material surface, providing a direct indication of its hydrophobic or hydrophilic nature after modification. A higher contact angle typically corresponds to increased hydrophobicity.

Modification of materials with fatty acids, which possess hydrophobic alkyl chains, is often aimed at increasing the water contact angle. Research on chitosan membranes modified with 2-decenoic acid showed that the acylation process imparted hydrophobic properties to the otherwise hydrophilic chitosan material mdpi.com. While contact angle measurements on the as-spun membranes were not possible due to dissolution, the modified membranes exhibited increased hydrophobicity mdpi.com. Studies using saturated fatty acids like dodecanoic acid on aluminum surfaces have demonstrated the achievement of superhydrophobicity, with reported static water contact angles of 168° ± 2° after modification with dodecanoic acid rsc.org. This highlights the effectiveness of long-chain fatty acids in lowering surface energy and increasing water repellency rsc.orgscispace.com. The contact angle measurement is sensitive enough to detect even slight changes in the surface caused by modification treatments face-kyowa.co.jp. The variability in contact angle observed in some evaluations may be attributed to factors such as varying degrees of substitution or the texture of the modified surface mdpi.com.

The following table summarizes representative contact angle data from studies involving fatty acid modified surfaces:

| Material Modified | Modifying Fatty Acid | Reported Contact Angle (°) | Reference |

| Chitosan membranes | 2-Decenoic acid | Increased hydrophobicity (specific value not reported for 2-decenoic acid, but decanoic acid analog was 134.53° ± 2.12°) | mdpi.com |

| Aluminum surface | Dodecanoic acid | 168 ± 2 | rsc.org |

| Aluminum surface | Oleic acid | 163.7 (highest reported) | scispace.com |

| SiO2 nanoparticles | Octadecanoic acid | 142 ± 6 | rsc.orgrsc.org |

These results demonstrate that modification with fatty acids, including dodecanoic acid and its analogs, significantly increases the contact angle, indicating enhanced hydrophobicity of the treated surfaces.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is valuable for assessing the thermal stability of materials and quantifying the amount of organic material present after modification.

In the context of materials modified with fatty acids like this compound, TGA can provide information about the thermal decomposition behavior of the modifying agent and the modified material. For 2-decenoic acid modified chitosan membranes, TGA showed that acyl-modified membranes lost less mass initially compared to non-modified chitosan, which was attributed to less bound water due to increased hydrophobicity mdpi.com. The initiation and onset temperatures for thermal degradation were also observed to be earlier for acyl-modified membranes, consistent with the presence of ester linkages formed during acylation mdpi.com.

TGA has also been applied to study the thermal stability of phase change materials incorporating dodecanoic acid. For instance, nanoencapsulated dodecanoic acid with a silicon dioxide shell showed thermal stability up to 150 °C researchgate.net. In studies involving fatty acid functionalized nanoparticles, TGA can determine the amount of organic coating material and its decomposition temperature range rsc.orgrsc.org. For octadecanoic acid functionalized SiO2 nanoparticles, the organic fatty acid mass loss occurred between 200 and 600 °C, with material removed at temperatures near 600 °C likely chemically bonded to the nanoparticles' surface rsc.orgrsc.org. TGA helps characterize various properties such as decomposition, stability, composition, and thermal behavior of materials mat-cs.com.

The following table presents representative TGA data related to materials modified with fatty acids:

| Material Modified | Modifying Fatty Acid | Initial Mass Loss Event Temperature Range (°C) | Main Decomposition Temperature Range (°C) | Notes | Reference |

| Chitosan membranes | 2-Decenoic acid | Lower (attributed to less bound water) | Earlier initiation/onset temperatures | Consistent with ester linkage formation | mdpi.com |

| Nanoencapsulated material (core/shell) | Dodecanoic acid / SiO2 shell | Not specified in snippet | Stable up to 150 °C | Refers to thermal stability of the encapsulated material | researchgate.net |

| SiO2 nanoparticles coating | Octadecanoic acid | ~50 (attributed to buoyancy effects) | 200-600 | Mass loss of organic fatty acid coating; higher temp loss likely bonded | rsc.orgrsc.org |

| Microencapsulated material (core/shell) | Dodecanoic acid / MF shell | First stage (diffusion of expanded acid) | Second stage (MF shell degradation) | Onset decomposition of MEPCM at 165.02 °C | researchgate.net |

TGA provides valuable data on the thermal behavior of modified materials, indicating the temperature ranges at which decomposition occurs and offering insights into the thermal stability imparted by the fatty acid modification.

Biological Functions and Mechanistic Investigations

Quorum Sensing Regulation and Cell-Cell Communication

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to sense their population density and coordinate gene expression accordingly. BDSF plays a significant role in QS, especially in the opportunistic human pathogen Burkholderia cenocepacia. asm.orgpnas.orgsigmaaldrich.com

The BDSF Quorum Sensing System in Burkholderia cenocepacia

In Burkholderia cenocepacia, cis-2-dodecenoic acid (BDSF) functions as a diffusible signal factor (DSF)-family quorum sensing signal. asm.orgpnas.org This system is crucial for regulating various phenotypes, including swarming motility, biofilm formation, and virulence. asm.orgpnas.orgcore.ac.uk The rpfFBc gene in B. cenocepacia encodes the enzyme responsible for BDSF synthesis. pnas.org Mutants deficient in rpfFBc show reduced virulence and impaired functions like motility and biofilm formation, which can be restored by adding exogenous BDSF or complementing the gene. asm.org The BDSF QS system is considered a central regulatory system in B. cenocepacia, influencing not only its own regulated phenotypes but also the synthesis of other QS signals like N-acyl homoserine lactones (AHLs). asm.orgsigmaaldrich.com

Signal Perception and Transduction Mechanisms (e.g., RpfR, RpfC-RpfG)

The perception of BDSF in B. cenocepacia is primarily mediated by the receptor protein RpfR. pnas.orgpnas.org RpfR is a unique receptor that contains Per/Arnt/Sim (PAS), GGDEF, and EAL domains. pnas.orgcore.ac.uk Unlike the RpfC/RpfG two-component system found in Xanthomonas campestris for sensing DSF, RpfR in B. cenocepacia directly links signal perception to intracellular signaling. pnas.org

In the Xanthomonas RpfC-RpfG system, the sensor kinase RpfC perceives the DSF signal and phosphorylates the response regulator RpfG, which possesses a c-di-GMP phosphodiesterase activity. pnas.orgnih.gov This leads to a decrease in intracellular c-di-GMP levels. pnas.org

In contrast, RpfR in B. cenocepacia acts as a one-component signal transduction system. pnas.org BDSF binds to the PAS domain of RpfR, stimulating the phosphodiesterase activity of its EAL domain. pnas.orgnih.gov This direct interaction results in the degradation of cyclic di-GMP (c-di-GMP). pnas.orgnih.gov RpfR also interacts with a global regulator called GtrR. pnas.org In the absence of BDSF, a complex forms between RpfR, GtrR, and c-di-GMP, which is not effective in activating gene expression. pnas.org Upon BDSF binding, RpfR's phosphodiesterase activity lowers c-di-GMP levels, allowing RpfR and GtrR to form a transcriptionally active complex that controls virulence genes and other BDSF-regulated phenotypes. pnas.org This mechanism allows RpfR to integrate both BDSF and c-di-GMP signals to fine-tune gene expression. pnas.org

Modulation of Cyclic di-GMP (c-di-GMP) Levels and Turnover

A key aspect of the BDSF signaling system in B. cenocepacia is its negative control over intracellular cyclic di-GMP (c-di-GMP) levels. asm.orgpnas.org c-di-GMP is a ubiquitous bacterial second messenger that regulates various cellular functions, including biofilm formation, motility, and virulence. nih.gov High levels of c-di-GMP are generally associated with sessile, biofilm lifestyles, while low levels are linked to motile, planktonic states. nih.govmdpi.com

In B. cenocepacia, BDSF binding to RpfR activates the EAL domain's phosphodiesterase activity, leading to the hydrolysis of c-di-GMP. pnas.orgnih.gov This reduction in intracellular c-di-GMP is crucial for the expression of BDSF-regulated phenotypes. pnas.orgpnas.org Deletion of rpfR results in increased intracellular c-di-GMP levels, similar to the BDSF-deficient mutant, and affects phenotypes like motility and virulence. pnas.org Artificially altering intracellular c-di-GMP levels in B. cenocepacia has been shown to impact the expression of QS-regulated genes and virulence factors, with high c-di-GMP levels suppressing the expression of AHL-regulated genes and attenuating virulence. nih.govresearchgate.net

Inter-Species and Inter-Kingdom Communication

Beyond its role in intraspecies communication within B. cenocepacia, BDSF also participates in inter-species and inter-kingdom interactions, influencing the behavior of other microorganisms. asm.orgnih.gov

Modulation of Pseudomonas aeruginosa Virulence and Biofilm Formation

BDSF has been found to modulate the virulence and biofilm formation of Pseudomonas aeruginosa, another opportunistic pathogen often found in co-infections, particularly in cystic fibrosis patients. asm.orgnih.gov Exogenous addition of BDSF to P. aeruginosa cultures can reduce the transcriptional expression of key QS system genes, including lasR, pqsR, and rhlR. nih.govnih.gov This, in turn, decreases the production of P. aeruginosa QS signals such as 3-oxo-C₁₂-HSL, Pseudomonas quinolone signal (PQS), and C₄-HSL. nih.govnih.gov

The reduction in P. aeruginosa QS signals leads to a downregulation of biofilm formation and virulence factor production. nih.govnih.gov Studies have shown that BDSF can substantially reduce the production of virulence factors like pyocyanin (B1662382) in P. aeruginosa. nih.gov Furthermore, BDSF and its derivatives have demonstrated the ability to inhibit the Type III Secretion System (T3SS) of P. aeruginosa, suggesting potential interference through multiple pathways. asm.orgnih.govnih.gov In vitro and in vivo studies using HeLa cell and zebrafish infection models have shown that BDSF treatment can significantly reduce the cytotoxicity and virulence of P. aeruginosa. nih.govnih.gov

Interference with Candida albicans Morphological Transition and Biofilm

BDSF produced by Burkholderia cenocepacia can also interfere with the morphological transition and biofilm formation of the opportunistic fungal pathogen Candida albicans. pnas.orgcore.ac.ukbesjournal.comnih.gov C. albicans undergoes a morphological switch between yeast and hyphal forms, which is critical for its virulence and biofilm development. besjournal.comrhhz.net

Cross-talk with Other Quorum Sensing Systems (e.g., N-acyl homoserine lactones)

In Burkholderia cenocepacia, 2-dodecenoic acid (BDSF) engages in cross-talk with N-acyl homoserine lactone (AHL)-based QS systems. While initial studies suggested limited interaction, further research indicates a more complex interplay where the BDSF system can influence the AHL system. plos.org Specifically, the BDSF system controls AHL signal production, at least in part, through the transcriptional regulation of the AHL synthase gene cepI by modulating the intracellular level of cyclic di-GMP (c-di-GMP). nih.govresearchgate.net Null mutations in either the BDSF synthase (RpfFBc) or the BDSF receptor (RpfR) lead to a substantial downregulation of AHL signal production in B. cenocepacia. nih.govresearchgate.net This suggests that the BDSF and AHL systems have cumulative roles in regulating various biological functions, and exogenous addition of either signal can only partially restore the phenotypes of mutants deficient in both signals. nih.govresearchgate.net The receptor RpfR in B. cenocepacia integrates information about the BDSF signal and intracellular c-di-GMP levels to control virulence. pnas.orguzh.ch In the presence of BDSF, RpfR degrades c-di-GMP, which in turn influences gene expression. pnas.orguzh.ch

Regulation of Microbial Virulence Factors

This compound is known to modulate the production and activity of various microbial virulence factors. nih.govasm.orgtandfonline.com

Inhibition of Biofilm Adherence and Dispersion

This compound, particularly the cis-isomer (BDSF), has been shown to inhibit biofilm formation and induce biofilm dispersion in a variety of microorganisms, including both bacteria and fungi like Candida albicans. asm.orgtandfonline.comnih.govnih.govbesjournal.comuniversiteitleiden.nlyuntsg.com It can prevent initial attachment, a crucial step in biofilm development. nih.govuniversiteitleiden.nl Studies have demonstrated that BDSF can reduce the adherence of C. albicans to surfaces, including urinary catheters. besjournal.comthegoodscentscompany.com Pseudomonas aeruginosa also produces a fatty acid signal, cis-2-decenoic acid, which is known to induce dispersion in established biofilms of various bacterial species and C. albicans. nih.govnih.govyuntsg.commdpi.comresearchgate.netasm.orgnih.gov

Suppression of Extracellular Protease Production

Research indicates that this compound can suppress the production of extracellular proteases, which are important virulence factors in many pathogens. researchgate.netnottingham.ac.uk While the exact mechanisms can be complex and vary depending on the microbial species, the modulation of QS systems by this compound is likely involved in the downregulation of protease production. researchgate.netnottingham.ac.uk

Attenuation of Filamentation and Invasive Capabilities

In fungal pathogens like Candida albicans, the ability to switch from a yeast form to a filamentous (hyphal) form is crucial for tissue invasion and pathogenesis. universiteitleiden.nlannals-parasitology.eu this compound (BDSF) has been shown to attenuate the filamentation and invasive capabilities of C. albicans. nih.gov In vitro experiments have indicated that BDSF can block filament formation and reduce the damage caused by C. albicans to epithelial cells. nih.gov This effect is linked to BDSF's ability to decrease factors contributing to Candida pathogenicity, such as adhesion and morphological transition. besjournal.com

Modulation of Efflux Pump Gene Expression (e.g., CDR1, MDR1)

Efflux pumps, such as CDR1 and MDR1, play a significant role in multidrug resistance in various pathogens, including Candida albicans, by actively transporting antimicrobial agents out of the cell. nih.govplos.orgnih.govtmc.edu Studies have shown that this compound (BDSF) can interfere with these efflux pumps. besjournal.com In fluconazole-resistant C. albicans, the combination of BDSF with antifungal drugs like fluconazole (B54011) or itraconazole (B105839) strongly represses the expression levels of CDR1 and MDR1 genes. besjournal.com This modulation appears to occur via the suppression of the transcriptional activators TAC1 and MRR1, which control the expression of CDR1 and MDR1, respectively. besjournal.com This interference with efflux pump activity contributes to the synergistic effect observed when BDSF is used in combination with certain antifungal agents against resistant strains. besjournal.com

Interference with Type III Secretion System (T3SS) in Pseudomonas aeruginosa

The Type III Secretion System (T3SS) is a critical virulence determinant in many Gram-negative bacteria, including Pseudomonas aeruginosa, used to inject effector proteins into host cells. nih.govnih.gov Research has demonstrated that cis-2-dodecenoic acid (BDSF) can interfere with the T3SS of P. aeruginosa. nih.govasm.orgnih.govamanote.com Exogenous addition of BDSF has been shown to repress the T3SS in P. aeruginosa at micromolar levels. nih.govnih.govamanote.com This interference with T3SS is considered a mechanism by which BDSF modulates the virulence of P. aeruginosa. nih.govasm.orgnih.govamanote.com Some derivatives of BDSF also exhibit inhibitory activity on the T3SS of P. aeruginosa. nih.govnih.gov While BDSF interferes with both QS systems and T3SS in P. aeruginosa, studies suggest that it may do so through independent signaling pathways, with stronger activity observed against T3SS inhibition compared to QS inhibition. asm.org

Data Tables

Note: The following tables represent data points discussed in the text and are presented here in a static format. In an interactive implementation, these tables could allow for sorting, filtering, or expansion for more detailed information.

Table 1: Effect of BDSF on Candida albicans Adhesion and Damage

| BDSF Concentration (µmol/L) | Reduction in Adhesion (%) | Reduction in Epithelial Cell Damage (%) | Source |

| 30 | 36.9 | 42.3 | nih.gov |

Table 2: Effect of BDSF on Candida albicans Phospholipase Activity

| BDSF Concentration (µmol/L) | Phospholipase Activity Inhibition | Source |

| 200 | Complete inhibition | nih.gov |

Table 3: Modulation of Efflux Pump Gene Expression in C. albicans by BDSF

| Treatment | TAC1 mRNA Expression Level | MRR1 mRNA Expression Level | CDR1 Gene Expression | MDR1 Gene Expression | Source |

| Azole-resistant strains | 1.9-2.8 fold upregulated | 1.9-2.8 fold upregulated | Upregulated | Upregulated | besjournal.comnih.gov |

| FLU or ITRA alone | - | - | Upregulated | Upregulated | besjournal.com |

| BDSF + FLU or ITRA | Downregulated | Downregulated | Repressed | Repressed | besjournal.com |

Table 4: Effect of BDSF on P. aeruginosa QS Signal Production

| BDSF Addition | lasR Transcriptional Expression | pqsR Transcriptional Expression | rhlR Transcriptional Expression | 3-oxo-C₁₂-HSL Production | PQS Production | C₄-HSL Production | Source |

| Exogenous | Reduced | Reduced | Reduced | Decreased | Decreased | Decreased | nih.govamanote.com |

Enzymatic Transformations and Biochemical Roles

Enzymatic transformations of this compound can lead to the formation of various oxygenated products, influencing different biochemical pathways. A key family of enzymes involved in these transformations are the Cytochrome P450 enzymes, particularly the CYP152 peroxygenases.

Substrate for Cytochrome P450 Enzymes (CYP152 Peroxygenases)

Cytochrome P450 (CYP) enzymes constitute a superfamily of heme-containing proteins that catalyze a wide array of oxidative reactions. fishersci.camitoproteome.org Among these, the CYP152 family stands out as bacterial peroxygenases that utilize hydrogen peroxide (H₂O₂) as the sole oxygen and electron donor to catalyze the oxidation of fatty acids. mitoproteome.orgatamanchemicals.comuni-freiburg.denih.govnih.gov this compound, in both its cis and trans isomeric forms, has been identified as a substrate for several CYP152 peroxygenases, including OleTJE (CYP152L1), P450SPα (CYP152B1), and P450BSβ (CYP152A1). atamanchemicals.comuni-freiburg.de These enzymes are known to catalyze reactions such as hydroxylation and oxidative decarboxylation of fatty acids. mitoproteome.orgnih.govnih.gov

Studies employing cis- and trans-2-dodecenoic acid as substrate probes have been instrumental in understanding the chemo- and regioselectivity of CYP152 peroxygenases. atamanchemicals.comuni-freiburg.de The interaction between the fatty acid substrate and the buried, hydrophobic active site of these enzymes, accessed through a substrate access channel, is crucial for catalysis. mitoproteome.org

Regioselective Hydroxylation and Aldehyde Formation Pathways

The enzymatic transformation of this compound by CYP152 peroxygenases demonstrates distinct regioselectivity depending on the enzyme and the isomer of the substrate. For instance, the enzyme OleTJE exhibits unexpected regioselective hydroxylation activities towards cis- and trans-2-dodecenoic acid. atamanchemicals.com Specifically, OleTJE catalyzes the 6S-hydroxylation of the trans-isomer and the 4R-hydroxylation of the cis-isomer. atamanchemicals.com This observed selectivity by OleTJE is suggested by molecular docking results to be influenced by the enzyme's preference for the C2-C3 cis-configuration of the substrate. atamanchemicals.com

In addition to hydroxylation, CYP152 peroxygenases can also catalyze the formation of aldehydes from α,β-unsaturated fatty acids like this compound. atamanchemicals.com Undecanal has been identified as an unexpected major product of the enzymatic reactions involving P450SPα and P450BSβ with both cis- and trans-2-dodecenoic acid, regardless of the substrate's configuration. atamanchemicals.com

Mechanistic investigations, including isotopically labeled H₂¹⁸O₂ tracing experiments, molecular dynamics simulations, and quantum mechanics/molecular mechanics calculations, have shed light on the aldehyde formation pathway catalyzed by these enzymes. atamanchemicals.com These studies suggest an unusual mechanism for Compound I-mediated aldehyde formation, which involves an active site water molecule derived from H₂O₂ activation. atamanchemicals.com This water molecule participates in the generation of a four-membered ring lactone intermediate, ultimately leading to the formation of the aldehyde product. atamanchemicals.com

The reactions catalyzed by CYP152 peroxygenases towards C12 fatty acids like this compound can yield a variety of products, including hydroxylated forms and epoxides, in addition to aldehydes. atamanchemicals.com The product distribution can vary depending on the specific enzyme and reaction conditions.

| Enzyme | Substrate | Major Hydroxylation Product | Major Aldehyde Product | Other Products Mentioned (Non-exhaustive) |

| OleTJE | cis-2-dodecenoic acid | 4R-hydroxy-cis-2-dodecenoic acid | Not specified | 5R-hydroxy-trans-2-dodecenoic acid (minor) |

| OleTJE | trans-2-dodecenoic acid | 6S-hydroxy-trans-2-dodecenoic acid | Not specified | 5R-hydroxy-trans-2-dodecenoic acid (minor) |

| P450SPα | cis-2-dodecenoic acid | Epoxide products atamanchemicals.com | Undecanal atamanchemicals.com | 2S,3S-epoxy-dodecanoic acid atamanchemicals.com |

| P450SPα | trans-2-dodecenoic acid | Epoxide products atamanchemicals.com | Undecanal atamanchemicals.com | 2R,3R-epoxy-dodecanoic acid atamanchemicals.com |

| P450BSβ | cis-2-dodecenoic acid | Epoxide products atamanchemicals.com | Undecanal atamanchemicals.com | |

| P450BSβ | trans-2-dodecenoic acid | Epoxide products atamanchemicals.com | Undecanal atamanchemicals.com |

Theoretical and Computational Chemistry Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and interaction of a ligand with a target protein.

Ligand-Protein Interaction Predictions

No specific studies predicting the interaction of 2-dodecenoic acid with protein targets were identified. Research in this area typically focuses on understanding how a ligand like a fatty acid might bind within the pocket of a receptor or enzyme. Such studies provide insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. However, data detailing these interactions for this compound are not present in the search results.

Enzyme Active Site Analysis

Analysis of an enzyme's active site helps to understand its catalytic mechanism and how it binds to its substrate. While the general principles of enzyme-substrate interactions are well-established, specific computational analyses detailing how this compound orients itself within and interacts with the amino acid residues of any particular enzyme active site could not be found.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are a powerful class of computational methods that combine the accuracy of quantum mechanics (QM) for a small, reactive part of a system (like an enzyme's active site) with the efficiency of molecular mechanics (MM) for the larger, surrounding environment (the rest of the protein and solvent). nih.govnih.govnsf.gov This approach is particularly useful for studying enzymatic reactions.

A review of existing literature did not uncover any studies that have applied QM/MM simulations to investigate this compound. Research on other fatty acids, such as the hydrolysis of oleamide in fatty acid amide hydrolase (FAAH), has utilized this method to elucidate reaction mechanisms, but similar work on this compound is not documented. nih.govnih.gov

Unraveling Reaction Mechanisms and Transition States

QM/MM simulations are ideal for mapping the energy landscape of a chemical reaction, identifying transition states, and calculating activation energy barriers. This provides a detailed, step-by-step understanding of the reaction mechanism. Unfortunately, no publications were found that apply this methodology to unravel the reaction mechanisms specifically involving this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a common and versatile tool for calculating properties like molecular energies, electronic distribution, and reactivity indices.

While DFT has been extensively applied to a vast range of organic molecules, specific DFT studies focusing on the electronic structure and reactivity of this compound are not available in the searched literature. General principles indicate that such studies would provide valuable information about the molecule's behavior in chemical reactions.

Electronic Structure and Reactivity Studies

DFT calculations can determine key parameters related to a molecule's reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity. Furthermore, DFT can be used to calculate electrostatic potential maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. However, no studies containing these specific analyses for this compound were identified.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, revealing information about conformational changes, intermolecular interactions, and the stability of molecular complexes nih.govunram.ac.id.

MD simulations have been employed to investigate the interaction of both cis- and trans-2-dodecenoic acid within the active site of enzymes, providing critical insights into biochemical reaction mechanisms. In a study involving the CYP152 peroxygenase P450SPα, a combination of MD simulations and quantum mechanics/molecular mechanics (QM/MM) calculations was used to unravel the mechanism of aldehyde formation from this compound.

The simulations revealed that for the reaction to proceed, a water molecule derived from the activation of H₂O₂ must be stably positioned within the enzyme's active site. Long-time MD simulations confirmed the stability of this key water molecule. The computational results demonstrated that this water molecule is directly involved in the formation of a four-membered ring lactone intermediate, which is a crucial step in an unusual mechanism for aldehyde formation mediated by the enzyme's Compound I active species.

These computational studies provided a detailed, step-by-step reaction pathway that would be difficult to observe through experimental methods alone. The simulations elucidated how the substrate, this compound, is oriented in the active site and how its interaction with specific amino acid residues and catalytically important water molecules dictates the reaction outcome. Such computational approaches are invaluable for understanding enzyme specificity and mechanism, guiding further protein engineering efforts nih.govresearchgate.net.

Research Applications and Biotechnological Potential

Development of Anti-Virulence Strategies for Pathogens

The emergence of antibiotic-resistant pathogens necessitates the development of alternative therapeutic approaches that target bacterial virulence rather than growth. Cis-2-dodecenoic acid, also known as Burkholderia cenocepacia diffusible signal factor (BDSF), has been identified as a signaling molecule that can interfere with the pathogenic mechanisms of clinically relevant bacteria such as Pseudomonas aeruginosa. researchgate.netthermofisher.comcore.ac.uk

Research has demonstrated that BDSF can modulate virulence by interfering with quorum sensing (QS) systems, which are cell-to-cell communication networks that regulate the expression of virulence factors in many pathogens. researchgate.netthermofisher.com In P. aeruginosa, BDSF has been shown to reduce the transcriptional expression of key QS regulator genes, including lasR, pqsR, and rhlR. researchgate.netthermofisher.com This interference leads to a subsequent decrease in the production of QS signals like 3-oxo-C12-HSL, Pseudomonas quinolone signal (PQS), and C4-HSL. researchgate.netthermofisher.com The downregulation of these signaling pathways results in a significant reduction in the production of various virulence factors, such as exoproteases. researchgate.net

Furthermore, BDSF and its derivatives have been found to inhibit the Type III Secretion System (T3SS), a critical virulence apparatus in many Gram-negative bacteria that injects effector proteins into host cells. researchgate.netthermofisher.com By disrupting these key virulence mechanisms, 2-dodecenoic acid reduces the pathogenicity of P. aeruginosa in both in vitro and in vivo models, offering a promising avenue for the development of anti-virulence therapies. researchgate.netthermofisher.comcore.ac.uk

| Target Mechanism | Specific Target | Observed Effect | Reference |

|---|---|---|---|

| Quorum Sensing (QS) Interference | QS Regulator Genes (lasR, pqsR, rhlR) | Reduced transcriptional expression. | researchgate.netthermofisher.com |

| QS Signal Molecules (3-oxo-C12-HSL, PQS, C4-HSL) | Decreased production. | researchgate.netthermofisher.com | |

| Virulence Factor Production | Exoproteases | Inhibited production. | researchgate.net |

| Protein Secretion System | Type III Secretion System (T3SS) | Inhibition of the system. | researchgate.netthermofisher.com |

Biofilm Control and Anti-Biofilm Agent Development

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial treatments. nih.gov this compound has emerged as a significant agent in biofilm control due to its ability to induce biofilm dispersal and inhibit biofilm formation across a wide range of microorganisms. nih.govnih.govlibretexts.org

The cis isomer of this compound (often referred to as cis-DA in this context) acts as a signaling molecule that can trigger the native biofilm dispersion response in both Gram-negative and Gram-positive bacteria, as well as in yeast. nih.govnih.gov This compound has been shown to be effective against biofilms of pathogens such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes. nih.gov

A key area of research is the use of this compound in combination with conventional antibiotics to eradicate pre-established biofilms. nih.govnih.gov For instance, treatment of catheter-associated biofilms formed by E. coli and K. pneumoniae with a combination of cis-2-decenoic acid and antibiotics like ciprofloxacin (B1669076) or ampicillin (B1664943) resulted in a significant reduction in biofilm biomass, a feat not achieved by the antibiotics alone. nih.govnih.gov This suggests that this compound can enhance the susceptibility of biofilm-embedded cells to antimicrobial agents, potentially by reverting them to a more metabolically active state. nih.gov

The concentrations at which this compound exhibits these anti-biofilm activities can be quite low, indicating its potential as a potent biofilm control agent in various clinical and industrial settings. nih.govnih.gov

| Microorganism(s) | Effect | Key Findings | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Biofilm dispersal | Acts as a native biofilm dispersion autoinducer. | nih.govnih.gov |

| Escherichia coli and Klebsiella pneumoniae | Biofilm dispersal and enhanced antibiotic efficacy | In combination with antibiotics, significantly reduces biomass of catheter-associated biofilms. | nih.govnih.gov |

| Staphylococcus aureus (including MRSA) | Inhibition of biofilm formation and enhanced antibiotic efficacy | Prevents biofilm formation and reduces viability of biofilm cells when combined with antimicrobials. | nih.gov |

| Diverse Gram-positive and Gram-negative bacteria and yeast | Broad-spectrum biofilm dispersal | Induces a dispersion response in a wide range of microorganisms. | nih.govlibretexts.org |

Potential as a Biocatalytic Precursor in Industrial Biotechnology

The use of enzymes and whole-cell biocatalysts for the synthesis of valuable chemicals is a cornerstone of industrial biotechnology, offering greener and more specific alternatives to traditional chemical synthesis. While the enzymatic modification of fatty acids is a well-established field, the specific use of this compound as a starting material, or precursor, for the biocatalytic production of other industrial chemicals is not yet widely documented in publicly available research.

However, related research provides a strong indication of the potential in this area. For example, studies have demonstrated the successful biocatalytic conversion of decanoic acid to trans-2-decenoic acid using engineered Escherichia coli. researchgate.net This process involves a three-enzyme cascade to introduce the α,β-unsaturation. researchgate.net Furthermore, enzymatic cascades have been developed to synthesize 12-aminododecenoic acid, a precursor for nylon-12, from 12-oxododecenoic acid, a derivative of dodecenoic acid. pnas.org These examples highlight the feasibility of using enzymatic systems to modify the dodecenoic acid scaffold.

While these studies focus on the synthesis of unsaturated fatty acids or the use of their derivatives, they underscore the potential for future research to explore this compound as a precursor for the biocatalytic synthesis of a variety of value-added chemicals, such as specialty polymers, lubricants, or flavor and fragrance compounds. The presence of the double bond and the carboxylic acid group provides reactive sites for a range of enzymatic transformations.

Advanced Material Development (e.g., Modified Chitosan (B1678972) for Biomedical Applications)

The functionalization of natural polymers to create advanced materials with tailored properties is a rapidly growing field in biomedical engineering. Chitosan, a biopolymer derived from chitin, is widely explored for applications such as wound dressings and tissue engineering scaffolds due to its biocompatibility and inherent antimicrobial properties. core.ac.uk

Recent research has focused on the chemical modification of chitosan with 2-decenoic acid to enhance its performance, particularly its resistance to bacterial biofilm formation. core.ac.uk Through a process called acylation, 2-decenoyl chloride is reacted with electrospun chitosan nanofiber membranes. core.ac.uk This modification has several beneficial effects on the material's properties.

The acylation of chitosan with 2-decenoic acid increases the hydrophobicity of the membranes, which can limit bacterial attachment. core.ac.uk More importantly, these modified membranes have been shown to significantly reduce biofilm formation by pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. core.ac.uk At the same time, the modified chitosan remains cytocompatible, supporting the growth of fibroblast cells, which is crucial for wound healing and tissue regeneration applications. core.ac.uk

These 2-decenoic acid-modified chitosan materials hold promise as advanced wound dressings or scaffolds for guided tissue regeneration that can actively prevent infection and support the healing process. core.ac.uk

| Property | Effect of 2-Decenoic Acid Modification | Biomedical Significance | Reference |

|---|---|---|---|

| Antimicrobial Activity | Reduced biofilm formation by S. aureus and P. aeruginosa. | Prevention of infections in wound dressings and medical implants. | core.ac.uk |

| Physicochemical Properties | Increased hydrophobicity of nanofibers. | Limits initial bacterial attachment to the material surface. | core.ac.uk |

| Cytocompatibility | Supports the growth of NIH3T3 fibroblast cells. | Ensures the material is not toxic to host cells, allowing for tissue integration and healing. | core.ac.uk |

| Potential Applications | Wound dressings, guided regeneration scaffolds, local drug delivery. | Provides a multifunctional biomaterial that combines physical support with anti-infective properties. | core.ac.uk |

Chemical Probes for Cellular Signaling Pathways

Chemical probes are small molecules used to study and manipulate biological systems, such as cellular signaling pathways. While cis-2-dodecenoic acid is a known signaling molecule involved in quorum sensing and inter-species communication in bacteria, its use as a chemical probe in the classical sense—for example, by being tagged with a fluorescent marker or a reactive group for target identification—is not a prominent area of research based on available literature.